REACTION_CXSMILES
|
Br[CH2:2][CH:3]([OH:13])[CH2:4][O:5][C:6]1[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>CO>[Cl:12][C:11]1[C:6]([O:5][CH2:4][CH:3]([OH:13])[CH2:2][NH:17][CH:14]([CH3:16])[CH3:15])=[N:7][CH:8]=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
53 g
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Type
|
reactant
|
Smiles
|
BrCC(COC1=NC=CN=C1Cl)O
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
by shaking with ether
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
|
Type
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CUSTOM
|
Details
|
The reaction mixture is then evaporated in a waterpump vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between 2 N hydrochloric acid and ether
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Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in a waterpump vacuum
|
Type
|
CUSTOM
|
Details
|
The residue crystallises from ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)OCC(CNC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |